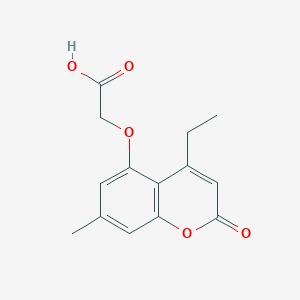

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid

Overview

Description

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This compound, in particular, has garnered interest due to its potential antimicrobial and photoactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The resulting ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate is then hydrolyzed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Hydrolysis: Hydrolyzed to form the corresponding acid and alcohol.

Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Esterification: Typically involves the use of alcohols and acid catalysts.

Hydrolysis: Requires aqueous acidic or basic conditions.

Substitution: Often involves nucleophiles such as amines or thiols.

Major Products Formed

Esterification: Forms esters of this compound.

Hydrolysis: Produces the corresponding acid and alcohol.

Substitution: Yields substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties :

Research has indicated that compounds related to 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid exhibit antioxidant properties. These properties can be beneficial in developing therapeutic agents aimed at reducing oxidative stress-related diseases. For instance, studies have shown that derivatives of chromenone compounds demonstrate significant free radical scavenging activity, which could be harnessed in formulating new antioxidant drugs .

Anti-inflammatory Effects :

The compound's structure suggests potential anti-inflammatory activities. Chromenone derivatives are known to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. A study highlighted the efficacy of similar compounds in reducing inflammation in animal models, indicating a promising avenue for further exploration with this specific compound .

Anticancer Activity :

Preliminary studies have suggested that chromenone derivatives may possess anticancer properties. Research involving related compounds has shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. These findings warrant further investigation into this compound as a potential anticancer agent .

Agricultural Applications

Pesticide Development :

The unique chemical structure of this compound makes it a candidate for developing novel pesticides. Research into related compounds has demonstrated efficacy against various pests while being environmentally friendly. The potential for low toxicity to non-target organisms enhances its appeal as a sustainable agricultural solution .

Materials Science Applications

Polymer Additives :

In materials science, the compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymers has been shown to improve resistance to degradation under UV light exposure, making it suitable for applications in outdoor products .

Table 1: Summary of Biological Activities

Table 2: Potential Industrial Applications

| Application Area | Potential Uses |

|---|---|

| Medicinal Chemistry | Antioxidants, anti-inflammatory agents, anticancer drugs |

| Agriculture | Eco-friendly pesticides |

| Materials Science | Polymer additives for enhanced durability |

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid involves its interaction with biological membranes and enzymes. Its lipophilic nature allows it to penetrate cell membranes, potentially disrupting cellular processes . The compound may also interact with specific molecular targets, such as enzymes involved in microbial metabolism, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

- 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid

- 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide

- (3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid

Uniqueness

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups at specific positions on the coumarin ring enhances its lipophilicity and potentially its biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid, also known as a coumarin derivative, has garnered attention in recent years for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the compound's biological activity through various studies and findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₆O₅

- CAS Number : 843621-27-2

- Molecular Weight : 276.29 g/mol

- Structure : The structure features a coumarin moiety, which is known for its pharmacological properties.

Antioxidant Activity

Research has demonstrated that coumarin derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using the DPPH assay, revealing an IC50 value indicative of its capacity to scavenge free radicals. The study reported IC50 values ranging from 31.52 to 198.41 µM for related flavonoids, suggesting that the compound may possess comparable antioxidant capabilities .

Anti-inflammatory Effects

Coumarins are known to exhibit anti-inflammatory properties. Studies have indicated that derivatives like this compound can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation markers in vitro. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

Anticancer Potential

Recent studies have highlighted the anticancer potential of coumarin derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Research has shown that certain coumarin derivatives can inhibit cancer cell proliferation and migration, making them promising candidates for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is influenced by their structural features. Key factors affecting their efficacy include:

- Hydroxyl Groups : The presence of hydroxyl groups enhances antioxidant activity.

- Substituents on the Coumarin Ring : Modifications at specific positions on the coumarin structure can significantly alter bioactivity.

- Lipophilicity : The balance between hydrophilicity and lipophilicity affects drug absorption and distribution in biological systems.

Study 1: Antioxidant Evaluation

A study conducted on various flavonoid acetamide derivatives, including those related to this compound, assessed their antioxidant capacity using different assays (DPPH, ABTS). The results indicated that modifications in the structure directly influenced their antioxidant potency and bioavailability .

Study 2: Anticancer Research

In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis at specific concentrations. The mechanism involved modulation of signaling pathways associated with cell survival and apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, coupling 4-ethyl-7-methyl-2-oxo-2H-chromen-5-ol with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound . Optimization may involve adjusting reaction time (6–12 hours), temperature (60–80°C), and solvent polarity to improve yields. Chromatographic purification (silica gel, ethyl acetate/hexane) is commonly used to achieve >95% purity .

Q. How is the molecular structure of this compound validated in academic research?

- Methodological Answer : X-ray crystallography is the gold standard for structural validation. Programs like SHELXL and WinGX/ORTEP are used for refinement and visualization of anisotropic displacement parameters. For instance, ethyl ester analogs of similar coumarin derivatives have been resolved using these tools, confirming bond angles and planarity of the chromen ring . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) cross-validate functional groups and molecular weight .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% threshold) . Stability studies under varying pH (2–10) and temperature (4–40°C) assess degradation kinetics. Differential scanning calorimetry (DSC) monitors thermal transitions, while FT-IR confirms the integrity of the acetic acid moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For example, NMR may indicate rotational freedom in the acetic acid side chain, while XRD shows a fixed conformation due to crystal lattice constraints . To reconcile data, employ variable-temperature NMR and DFT calculations (B3LYP/6-31G*) to model solution-state conformers .

Q. What strategies improve solubility and bioavailability for in vitro assays?

- Methodological Answer : Structural modifications, such as prodrug formation (e.g., methyl esters) or co-solvent systems (DMSO/PBS mixtures), enhance solubility . LogP calculations (via ChemDraw or ACD/Labs) guide derivatization; introducing polar groups (e.g., hydroxyls) reduces hydrophobicity. For cellular uptake studies, nanoformulation with PEGylated liposomes is recommended .

Q. How can computational methods predict biological activity or reactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes predicts binding affinities . Quantum mechanical calculations (Gaussian 09) assess electrophilicity of the 2-oxo group, informing reactivity in nucleophilic environments . QSAR models built with MOE or Schrödinger Suite correlate structural descriptors (e.g., Hammett constants) with observed bioactivity .

Properties

IUPAC Name |

2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-9-6-13(17)19-11-5-8(2)4-10(14(9)11)18-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDRJPDAOALNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359048 | |

| Record name | [(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690681-33-5 | |

| Record name | [(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.